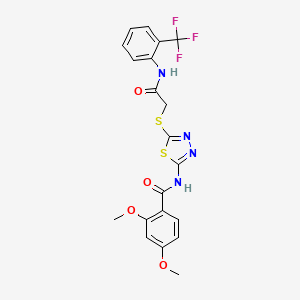![molecular formula C24H21N7O2 B2925106 1-methyl-3-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-1H-pyrazole-5-carboxamide CAS No. 1209196-92-8](/img/structure/B2925106.png)
1-methyl-3-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-1H-pyrazole-5-carboxamide is an organic compound with intricate structure and potential applications in various scientific fields. This compound contains diverse functional groups such as pyrazole, triazole, pyridazine, and amide groups, contributing to its chemical complexity and reactivity.
Métodos De Preparación
Synthetic routes and reaction conditions: This compound is typically synthesized through multi-step organic synthesis. The process involves the sequential formation of the core pyrazole, triazole, and pyridazine rings, followed by the introduction of phenyl groups and functionalization of the carboxamide group. The final product is obtained through the coupling of the intermediate with the desired pyrazole derivative.
Industrial production methods: Industrial production would require optimizing reaction conditions, such as temperature, solvent choice, and catalysts, to maximize yield and minimize side reactions. Purification of the compound could involve techniques like recrystallization, chromatography, or distillation, depending on the scale and purity requirements.
Análisis De Reacciones Químicas
Types of reactions it undergoes: 1-Methyl-3-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-1H-pyrazole-5-carboxamide can undergo various reactions, including:
Oxidation and reduction reactions that modify the oxidation states of the functional groups.
Nucleophilic substitution reactions, particularly at the amide and pyrazole groups.
Electrophilic aromatic substitution on the phenyl rings.
Common reagents and conditions:
Oxidizing agents like potassium permanganate or chromium trioxide.
Reducing agents such as lithium aluminium hydride or sodium borohydride.
Nucleophiles like amines or thiols in aprotic solvents.
Major products formed from these reactions: These reactions can lead to the formation of different derivatives or modified structures that retain the core functionalities of the original compound, potentially altering its properties and reactivity.
Aplicaciones Científicas De Investigación
1-Methyl-3-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-1H-pyrazole-5-carboxamide finds applications in multiple domains:
Chemistry: Used as a building block for the synthesis of more complex molecules, enabling the study of structure-activity relationships.
Biology: Potentially serves as a ligand or inhibitor in biochemical assays, aiding in the understanding of biological pathways and targets.
Medicine: Explored for its therapeutic potential, especially in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials or as a precursor for the production of specialty chemicals.
Mecanismo De Acción
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. Its mechanism of action involves binding to these targets, potentially inhibiting their activity or modulating their function. The pathways involved can include signal transduction, metabolic processes, or cellular responses, depending on the biological context.
Comparación Con Compuestos Similares
1-Methyl-3-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-1H-pyrazole-5-carboxamide can be compared with compounds having similar structural motifs:
Similar compounds: Other triazolo-pyridazine derivatives or pyrazole-based compounds.
Uniqueness: The combination of pyrazole, triazole, and pyridazine rings in a single molecule, along with the specific functionalization, contributes to its unique properties and reactivity.
This compound stands out due to its complex structure and the potential diversity of applications across various scientific fields, making it a subject of interest for further research and development.
Propiedades
IUPAC Name |
2-methyl-5-phenyl-N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N7O2/c1-30-20(16-19(28-30)17-8-4-2-5-9-17)24(32)25-14-15-33-22-13-12-21-26-27-23(31(21)29-22)18-10-6-3-7-11-18/h2-13,16H,14-15H2,1H3,(H,25,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCSKODPIPYPNAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NCCOC3=NN4C(=NN=C4C5=CC=CC=C5)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-(4-chloroanilino)-N-[2-(4-chlorophenyl)ethyl]triazolidine-4-carboxamide](/img/structure/B2925023.png)

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2925026.png)
![4-methyl-N-(2-(6-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2925029.png)

![1-[1-(4-chlorophenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B2925031.png)
![5-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-2,1,3-benzothiadiazole](/img/structure/B2925032.png)




![3-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-1-[(4-fluorophenyl)methyl]-1H-pyrazole](/img/structure/B2925041.png)
![2-(2-methoxyphenoxy)-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2925045.png)

